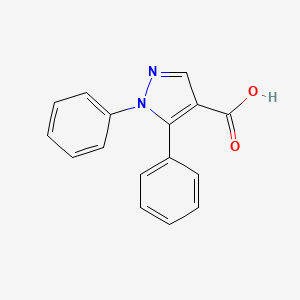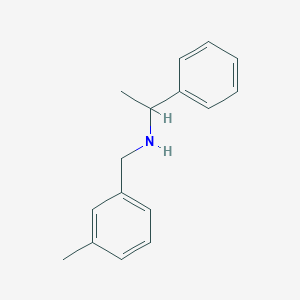![molecular formula C17H16FN5O4 B1350830 N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B1350830.png)
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine typically involves the following steps:
Formation of 2-(2,4-dinitrophenyl)cyclohexanone: This step involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone derivative.
Introduction of the fluoro-pyridinyl group: The hydrazone derivative is then reacted with 6-fluoro-2-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the final product.
Analyse Chemischer Reaktionen
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine involves its interaction with molecular targets through nucleophilic addition reactions. The hydrazone anion, formed during these reactions, has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon. This intermediate can undergo further protonation and deprotonation steps, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine include:
2-(2,4-dinitrophenyl)cyclohexanone N-(2-pyridinyl)hydrazone: Lacks the fluoro group, which may affect its reactivity and applications.
2-(2,4-dinitrophenyl)cyclohexanone N-(4-fluoro-2-pyridinyl)hydrazone: The position of the fluoro group is different, potentially altering its chemical behavior.
Eigenschaften
Molekularformel |
C17H16FN5O4 |
|---|---|
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C17H16FN5O4/c18-16-6-3-7-17(19-16)21-20-14-5-2-1-4-12(14)13-9-8-11(22(24)25)10-15(13)23(26)27/h3,6-10,12H,1-2,4-5H2,(H,19,21) |
InChI-Schlüssel |
XKXUVHGBUPCOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC2=NC(=CC=C2)F)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-benzamido-3-[3-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B1350749.png)


![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)

![(E)-N'-{4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonyl}-N,N-dimethylmethanimidamide](/img/structure/B1350771.png)

![N-{2-[(Z)-(dimethylamino)methylidene]-5,6-dimethoxy-3-oxo-1,3-dihydro-2H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B1350778.png)
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)


![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)
![2-[2-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1350793.png)
![4-chloro-N-[(3-methyl-1,3-thiazol-2-ylidene)carbamothioyl]benzamide](/img/structure/B1350796.png)
